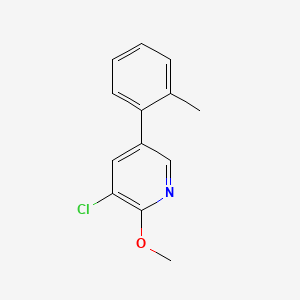

3-Chloro-2-methoxy-5-(o-tolyl)pyridine

説明

特性

分子式 |

C13H12ClNO |

|---|---|

分子量 |

233.69 g/mol |

IUPAC名 |

3-chloro-2-methoxy-5-(2-methylphenyl)pyridine |

InChI |

InChI=1S/C13H12ClNO/c1-9-5-3-4-6-11(9)10-7-12(14)13(16-2)15-8-10/h3-8H,1-2H3 |

InChIキー |

ORAOEULHSANFFQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1C2=CC(=C(N=C2)OC)Cl |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of 3-Chloro-2-methoxy-5-(o-tolyl)pyridine typically involves functionalization of a pyridine core, starting from commercially available substituted pyridines or their intermediates. The key transformations include:

- Introduction of the chloro substituent at the 3-position.

- Installation of the methoxy group at the 2-position.

- Formation of the 5-position aryl substituent, specifically the o-tolyl group, often via cross-coupling reactions.

Starting Materials and Intermediates

A common starting material is 4-methoxy-3-nitropyridine , which can be converted to the desired pyridine derivative through a series of transformations including halogenation, reduction, and coupling reactions.

Halogenation and Methoxylation

- The chloro group at the 3-position can be introduced by chlorination of appropriate pyridine precursors using reagents like phosphorus oxychloride (POCl3), which also facilitates substitution of hydroxyl groups by chlorine.

- The methoxy group at the 2-position is often introduced by methylation of a hydroxyl precursor or retained if starting from 2-methoxypyridine derivatives.

Formation of the 5-(o-tolyl) Substituent

The installation of the o-tolyl group at the 5-position of the pyridine ring is effectively achieved via Suzuki–Miyaura cross-coupling reactions , which couple a halogenated pyridine intermediate with an o-tolylboronic acid or equivalent arylboron reagent.

- Catalysts such as palladium acetate (Pd(OAc)2) combined with phosphine ligands (e.g., tricyclohexylphosphine) in solvent mixtures (toluene/water/ethanol) and bases like sodium carbonate are used to optimize the reaction.

- Reaction conditions are typically mild, with full conversion achieved within 1 to 3 hours, and yields are high with minimal byproducts.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination | Phosphorus oxychloride (POCl3), 80–120°C | 3-Chloro substitution on pyridine ring |

| 2 | Methoxylation | Methylation reagents or starting from 2-methoxypyridine | Methoxy group at 2-position |

| 3 | Suzuki–Miyaura Cross-Coupling | Pd(OAc)2, P(Cy)3, Na2CO3, toluene/H2O/EtOH, 80–110°C | Coupling of 5-halopyridine with o-tolylboronic acid |

Detailed Analysis of Preparation Methods

Halogenation and Methoxylation

- The chlorination of hydroxypyridine derivatives using phosphorus oxychloride is a well-established method that proceeds under reflux conditions (80–120°C), yielding chloro-substituted pyridines with good selectivity and yield.

- Methoxylation can be achieved via methylation of hydroxy groups or starting directly from methoxypyridine derivatives, which simplifies the synthetic route and improves overall yield.

Suzuki–Miyaura Cross-Coupling Reaction

- The Suzuki–Miyaura coupling is the preferred method for installing the o-tolyl substituent at the 5-position due to its high efficiency and tolerance of functional groups.

- Optimization studies indicate that Pd(OAc)2 combined with tricyclohexylphosphine as a ligand, sodium carbonate as a base, and a mixed solvent system of toluene/water/ethanol provide the best results in terms of reaction time and yield.

- The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the arylboronic acid, and reductive elimination to form the C–C bond.

- Full conversion of the halopyridine intermediate is typically achieved within 1 to 3 hours at elevated temperatures (80–110°C), with isolated yields often exceeding 80%.

Data Tables Summarizing Key Preparation Parameters and Outcomes

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Chlorination reagent | Phosphorus oxychloride (POCl3) | Temperature: 80–120°C |

| Methoxylation approach | Methylation or starting methoxypyridine | Avoids additional steps if starting material chosen |

| Cross-coupling catalyst | Pd(OAc)2 + P(Cy)3 | Ligand critical for activity |

| Base | Sodium carbonate (Na2CO3) | Facilitates transmetallation |

| Solvent system | Toluene/water/ethanol | Mixed solvent improves solubility and reaction rate |

| Reaction temperature | 80–110°C | Optimized for catalyst activity |

| Reaction time | 1–3 hours | Full conversion achieved |

| Isolated yields | >80% | High purity products |

化学反応の分析

Types of Reactions

3-Chloro-2-methoxy-5-(o-tolyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Grignard Reagents: Used for the addition to pyridine N-oxides.

Oxidizing Agents: Used for the oxidation of the methoxy group.

Major Products Formed

Biaryl Compounds: Formed through cross-coupling reactions.

Substituted Pyridines: Formed through substitution reactions.

科学的研究の応用

3-Chloro-2-methoxy-5-(o-tolyl)pyridine is a heterocyclic compound with a pyridine ring that has a chlorine atom, a methoxy group, and an o-tolyl group attached to it. It has the molecular formula and a molecular weight of about 233.68 g/mol.

Pharmaceutical Chemistry

3-Chloro-2-methoxy-5-(o-tolyl)pyridine is useful as an intermediate in creating biologically active compounds. Compounds similar in structure to 3-chloro-2-methoxy-5-(o-tolyl)pyridine may have substantial biological properties. Pyridine derivatives, for example, are well-known for their anticancer, anti-inflammatory, and antimicrobial activities. The unique additions on the pyridine ring have the potential to impact how it interacts with biological targets, which could lead to the development of new therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 3-chloro-2-methoxy-5-(o-tolyl)pyridine. For example, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine shows some similarities with the title compound and has applications in medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs that can treat gastrointestinal diseases . Similar compounds are used in the synthesis of oxazolidinone derivatives for modulators of mGluR5 and in the synthesis of organic electroluminescent devices .

Pyridine Derivatives

作用機序

The mechanism of action of 3-Chloro-2-methoxy-5-(o-tolyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects .

類似化合物との比較

Structural and Electronic Features

Key Observations :

Physicochemical Properties

Key Observations :

生物活性

3-Chloro-2-methoxy-5-(o-tolyl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom, a methoxy group, and an o-tolyl group. Its molecular formula is with a molecular weight of approximately 233.68 g/mol. This compound has garnered interest in pharmaceutical chemistry due to its potential as an intermediate in the synthesis of biologically active compounds.

General Properties

While specific biological activity data for 3-chloro-2-methoxy-5-(o-tolyl)pyridine is limited, it is essential to consider the biological activities associated with similar pyridine derivatives. Compounds in this class are often noted for their antimicrobial , anti-inflammatory , and anticancer properties. The unique substituents on the pyridine ring can significantly influence their interactions with biological targets, leading to various therapeutic applications.

Case Studies and Research Findings

-

Anticancer Activity :

- A study examining pyridine derivatives revealed that certain analogues exhibited significant cytotoxicity against cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values as low as 4.55 μM. These compounds demonstrated mechanisms including apoptosis induction and cell cycle arrest .

- Another investigation into 2-methoxypyridine derivatives showed promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with several compounds exhibiting IC50 values below 5 μM .

- Mechanistic Insights :

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their reported biological activities:

| Compound Name | Structural Features | Unique Characteristics | Reported Activity |

|---|---|---|---|

| 3-Chloro-5-methoxypyridine | Chlorine at position 3, methoxy at position 5 | Used in Suzuki-Miyaura reactions | Moderate anticancer activity |

| 2-Methoxy-5-(trifluoromethyl)pyridine | Trifluoromethyl group instead of o-tolyl | Exhibits different electronic properties | Antimicrobial properties |

| 4-Methylpyridine | Methyl group at position 4 | Known for basicity and solubility characteristics | Limited biological activity reported |

The presence of the chlorine atom and methoxy group in 3-chloro-2-methoxy-5-(o-tolyl)pyridine enhances its reactivity, suggesting potential for further derivatization to improve biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。